1-(2-Methoxyethyl)cyclopropan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H12O2 |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
1-(2-methoxyethyl)cyclopropan-1-ol |
InChI |
InChI=1S/C6H12O2/c1-8-5-4-6(7)2-3-6/h7H,2-5H2,1H3 |
InChI Key |
HFARQBBTDYBCPI-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1(CC1)O |
Origin of Product |
United States |
Reactivity and Transformations of 1 2 Methoxyethyl Cyclopropan 1 Ol
Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety
Nucleophilic Ring-Opening Reactions
The strained cyclopropane ring of 1-(2-methoxyethyl)cyclopropan-1-ol (B6148394) is also susceptible to attack by nucleophiles, leading to ring-opening and the formation of functionalized acyclic products.
The ring-opening of cyclopropanols can generate a homoenolate equivalent, which can then participate in reactions such as the homo-Mannich reaction. nih.gov In this reaction, the cyclopropanol (B106826) is treated with an imine or an iminium ion, leading to the formation of a γ-amino ketone. nih.gov This reaction is a powerful tool for the synthesis of nitrogen-containing compounds and has been applied to the total synthesis of various alkaloids. nih.govx-mol.com
| Reactant 1 | Reactant 2 | Product Type |
| Cyclopropanol | Imine/Iminium Ion | γ-Amino Ketone |
| Cyclopropanol | Heteroarene | Core scaffolds of alkaloids |
Table 3: Homo-Mannich Reactions of Cyclopropanols nih.gov
Organometallic reagents, such as Grignard reagents (RMgX) and organocuprates (R₂CuLi), are potent nucleophiles that can open the cyclopropane ring of this compound. msu.educhadsprep.comyoutube.comlibretexts.org The reaction typically proceeds via nucleophilic attack on one of the cyclopropane carbons, leading to the formation of a new carbon-carbon bond and a ring-opened product. The regioselectivity of the attack can be influenced by the nature of the organometallic reagent and the reaction conditions. These reactions provide a versatile method for the introduction of a wide range of alkyl, aryl, and vinyl groups, leading to diverse and complex molecular architectures. msu.educhadsprep.comyoutube.comlibretexts.org
| Organometallic Reagent | Reactivity |
| Alkyllithium compounds | Most reactive, ~30% ionic C-metal bond |
| Grignard reagents | Highly reactive, nucleophilic |
| Organocuprates | Less reactive than Grignards, add only once to acid chlorides |
Table 4: Reactivity of Common Organometallic Reagents msu.eduyoutube.com
Intramolecular Nucleophilic Cyclizations
One of the significant reactions of this compound and related 1-(alkoxyethyl)cyclopropanols involves an acid-catalyzed intramolecular nucleophilic cyclization. This transformation proceeds through the opening of the highly strained cyclopropane ring, driven by the formation of a more stable five-membered tetrahydrofuran (B95107) ring system.
Under acidic conditions, the hydroxyl group on the cyclopropane ring is protonated, forming a good leaving group (water). The departure of water generates a cyclopropyl (B3062369) cation, which is unstable and readily undergoes ring-opening to form a more stable homoallylic carbocation. The proximate oxygen atom of the methoxyethyl side chain then acts as an intramolecular nucleophile, attacking the carbocation to form a five-membered ring. Subsequent deprotonation yields the final substituted tetrahydrofuran product.
A key example of this reactivity is the acid-catalyzed rearrangement that can lead to the formation of compounds like 3-methyl-3-vinyltetrahydrofuran. The specific outcome of the reaction can be influenced by the reaction conditions and the nature of the acidic catalyst employed. This type of cyclization is a valuable method in organic synthesis for constructing substituted tetrahydrofuran cores, which are prevalent in many natural products and biologically active molecules.
| Reaction Type | Reagents/Conditions | Key Intermediate | Product Class |
| Intramolecular Cyclization | Acid Catalyst (e.g., H₂SO₄, TsOH) | Homoallylic Carbocation | Substituted Tetrahydrofurans |
Reactions Retaining the Cyclopropane Ring of this compound
While ring-opening reactions are common for cyclopropanes, this compound can also undergo transformations that leave the three-membered ring intact. wikipedia.org These reactions typically involve the functional groups attached to the ring—the hydroxyl group and the methoxyethyl side chain.
Oxidation Reactions
The tertiary alcohol of this compound can be oxidized, although the reaction is less straightforward than with primary or secondary alcohols. Strong oxidizing agents under harsh conditions are generally required to cleave the C-C bond adjacent to the hydroxyl group, which would lead to the destruction of the cyclopropane ring.
However, specific and milder oxidation methods could potentially target other parts of the molecule while preserving the core structure, though such selective oxidations are challenging and not widely documented for this specific compound. Conceptually, if other oxidizable groups were present, reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane might be employed under carefully controlled conditions.
Derivatization of the Hydroxyl Group
The hydroxyl group is a prime site for derivatization, a common strategy to modify the compound's physical and chemical properties without altering the cyclopropane core. nih.gov These reactions are standard transformations for tertiary alcohols.
Esterification: The hydroxyl group can react with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to form the corresponding esters. For example, reaction with acetyl chloride would yield 1-(2-methoxyethyl)cyclopropyl acetate (B1210297).
Etherification: Formation of an ether from this tertiary alcohol can be achieved, for example, through the Williamson ether synthesis. This would first require deprotonation of the hydroxyl group with a strong base (like sodium hydride) to form the alkoxide, which then acts as a nucleophile to attack an alkyl halide.
Silylation: The hydroxyl group can be protected by converting it into a silyl (B83357) ether. Reagents like trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (such as imidazole) are commonly used for this purpose.
| Derivatization | Reagent Example | Base Example | Product Functional Group |
| Esterification | Acetyl Chloride (CH₃COCl) | Pyridine | Ester |
| Etherification | Sodium Hydride (NaH) then Methyl Iodide (CH₃I) | - | Ether |
| Silylation | Trimethylsilyl Chloride (TMSCl) | Imidazole | Silyl Ether |
Transformations of the Methoxyethyl Side Chain
The methoxyethyl side chain offers another handle for chemical modification while retaining the cyclopropyl alcohol moiety.
Ether Cleavage: The methyl ether can be cleaved using strong acids like hydrobromic acid (HBr) or a Lewis acid such as boron tribromide (BBr₃). This reaction would break the methyl C-O bond, converting the methoxy (B1213986) group into a hydroxyl group, thus forming 1-(2-hydroxyethyl)cyclopropan-1-ol. This transformation allows for further functionalization at the newly formed primary alcohol.
This selective dealkylation provides a route to diol compounds that can be used in subsequent synthetic steps, such as polymerization or the synthesis of more complex heterocyclic structures.
Mechanistic Aspects of 1 2 Methoxyethyl Cyclopropan 1 Ol Transformations
Elucidation of Transient Intermediates
The high ring strain of the cyclopropanol (B106826) ring in 1-(2-methoxyethyl)cyclopropan-1-ol (B6148394) makes it susceptible to ring-opening reactions, leading to the formation of several key reactive intermediates.
Unprotected cyclopropanols, including this compound, serve as precursors to homoenolates, which are valuable intermediates in organic synthesis. oup.com Metal-catalyzed ring opening of the cyclopropane (B1198618) ring can generate metal homoenolates. oup.com For instance, zinc-mediated reactions can produce zinc homoenolates. acs.orgntu.edu.sg These species exhibit umpolung reactivity, meaning the normal polarity of the functional group is reversed, allowing for the synthesis of β-functionalized carbonyl compounds. oup.comacs.org
The generation of a homoenolate from a cyclopropanol involves the cleavage of a C-C bond. nih.gov This process can be catalyzed by various metals, including zinc, copper, rhodium, and palladium. oup.comsci-hub.se The resulting metal homoenolate is a powerful nucleophile that can react with a range of electrophiles. oup.com
A particularly interesting aspect is the formation of "enolized homoenolates," which are bis-nucleophilic species. acs.orgresearchgate.net These intermediates can be generated through the enolization of a zinc homoenolate and can participate in reactions at the α-position. acs.orgntu.edu.sgresearchgate.net
| Catalyst System | Intermediate | Reactivity |
| Et2Zn/β-amino alcohol | Zinc Homoenolate | Ring-opening conjugate addition to enones. ntu.edu.sg |
| Et2Zn/2,2'-bipyridine | Enolized Homoenolate | Stereodefined α-oxyallylzinc nucleophile towards aldehydes. researchgate.net |
| Et2Zn/DABCO | Enolized Homoenolate | Annulation with alkylidenemalononitriles. researchgate.net |
N-heterocyclic carbenes (NHCs) have also been employed to generate homoenolate equivalents from α,β-unsaturated aldehydes, which share a similar reactivity pattern. nih.govrsc.orgrsc.org This involves the NHC adding to the aldehyde, followed by a proton transfer to form the homoenolate equivalent. nih.gov
The single-electron oxidation of cyclopropanols provides a facile route to β-keto radicals. researchgate.netnih.gov This transformation can be initiated by various oxidizing agents, such as manganese(III) acetate (B1210297) (Mn(OAc)₃), ceric ammonium (B1175870) nitrate (B79036) (CAN), or silver(I) salts in combination with a persulfate. nih.govbeilstein-journals.orgnih.gov The process begins with the formation of a cyclopropoxy radical, which rapidly undergoes ring opening to yield the more stable β-keto radical. beilstein-journals.orgnih.gov
These β-keto radicals are highly reactive species that can participate in a variety of subsequent reactions, including:
Addition to unsaturated systems : They can add to alkenes, alkynes, and aromatic systems. nih.govnih.gov
Tandem cyclizations : In the presence of suitable trapping agents like biaryl isonitriles or N-aryl acrylamides, the initially formed radical can undergo a cascade of cyclization reactions to form complex heterocyclic structures like phenanthridines and oxindoles. nih.govresearchgate.net
Dimerizations : In the absence of other reaction partners, the radicals can dimerize. nih.gov
The generation of β-keto radicals from cyclopropanols has proven to be a powerful strategy for the synthesis of complex molecules, as it allows for the formation of new carbon-carbon bonds under relatively mild conditions. nih.gov
| Oxidant | Resulting Transformation | Reference |
| Mn(acac)₃ | Tandem cyclization with biaryl isonitriles and N-aryl acrylamides | nih.gov |
| AgNO₃/K₂S₂O₈ | Addition to quinones | beilstein-journals.orgnih.gov |
| AgF₂ | β-Fluorination of ketones | beilstein-journals.org |
Carbocationic intermediates play a significant role in the acid-catalyzed and organocatalytic transformations of cyclopropanes. acs.orgorganic-chemistry.org While not directly involving this compound in the cited literature, the principles of carbocation-initiated ring-opening and rearrangement are applicable. acs.orguregina.calibretexts.org The formation of a carbocation can be initiated by the protonation of the hydroxyl group, followed by the loss of water. The resulting carbocation is highly unstable and prone to rearrangement to a more stable species. libretexts.org
These rearrangements can involve:
Hydride shifts : A hydrogen atom with its pair of electrons can migrate to the carbocationic center. libretexts.org
Alkyl shifts : An alkyl group can migrate in a similar fashion. libretexts.org
In the context of cyclopropanes, these rearrangements often involve ring-opening to relieve ring strain, leading to the formation of acyclic products or larger ring systems. uregina.ca For instance, the Cloke-Wilson rearrangement of doubly activated cyclopropanes proceeds through a carbocation-initiated tandem ring-opening/cyclization process to form 2,3-dihydrofurans. acs.orgorganic-chemistry.org The mechanism involves the formation of an oxonium intermediate, which then undergoes intramolecular ring opening and nucleophilic cyclization. organic-chemistry.org
Stereochemical Control and Selectivity in Reactions
Controlling the stereochemical outcome of reactions involving this compound is a key challenge and a significant area of research.
The synthesis of substituted cyclopropanols can be achieved with high diastereoselectivity. For example, the nucleophilic cyclopropanation of 1,2-diketones with bis(iodozincio)methane has been shown to produce cis-cyclopropane-1,2-diols with high selectivity. clockss.org This stereochemical outcome is attributed to a face-to-face coordination between the substrate and the dizinc (B1255464) reagent. clockss.org Similarly, palladium-catalyzed cyclopropanation of 1,1-diborylalkenes with (trimethylsilyl)diazomethane can proceed with high diastereoselectivity, leading to the formation of cyclopropanes with an anti conformation between the substituents. nih.gov
The ring-opening reactions of cyclopropanols can also exhibit diastereoselectivity. For instance, the synthesis of trans-cyclopropylamines from cyclopropanols and amines proceeds with high diastereoselectivity. nih.gov Furthermore, the diastereoselective hydrogenation of alkylidenecyclopropanes, which can be derived from cyclopropenylcarbinol rearrangements, can be controlled to yield different diastereomers depending on the reaction conditions. nih.gov
Achieving enantioselectivity in reactions of cyclopropanols is a significant goal for the synthesis of chiral molecules. oup.comresearchgate.netnih.govbeilstein-journals.org This can be accomplished through various strategies, including the use of chiral catalysts or chiral auxiliaries.
One approach involves the kinetic resolution of racemic cyclopropanols. For example, the asymmetric oxidation of cyclic 1,2-diones using a chiral titanium complex can lead to enantiomerically enriched α-hydroxy compounds and ring-cleaved products. researchgate.net
Another strategy is the use of chiral N-heterocyclic carbenes (NHCs) to catalyze the asymmetric protonation of homoenolate equivalents. nih.gov This approach has been successful in the asymmetric synthesis of saturated esters from α,β-unsaturated aldehydes. nih.gov
Furthermore, enantioselective synthesis of cyclopropane-fused tetrahydroquinolines has been achieved through a ruthenium-catalyzed intramolecular cyclopropanation, demonstrating the potential for creating chiral cyclopropane-containing heterocycles. nih.gov The development of enantioselective transformations of cyclopropanols continues to be an active area of research, with the potential to provide access to a wide range of valuable chiral building blocks. ntu.edu.sg
Regiochemical Considerations in Nucleophilic Attack
The regioselectivity of nucleophilic attack on activated cyclopropane rings is a critical factor in determining the final product structure. In the context of transition metal-catalyzed reactions, the cyclopropanol ring can be activated to form intermediates that are then attacked by nucleophiles. The regiochemical outcome of this attack is governed by a combination of electronic and steric factors, as well as the nature of the catalyst and the nucleophile itself.
While specific studies on this compound are not extensively documented, the principles can be understood by analogy to related systems, such as π-allyl complexes. In palladium-catalyzed reactions, for instance, the ionization of a substrate can generate a Pd-π-allyl complex. The subsequent nucleophilic attack can occur at either the terminal or the central carbon of the allyl system. The presence of certain ions, like acetate, has been shown to influence the site of attack, redirecting a portion of the nucleophilic attack to the central carbon. nih.gov Conversely, harder anions, such as methoxide, may not exert the same regiochemical influence. nih.gov This highlights the subtle interplay between the nucleophile and the reaction conditions in directing the regioselectivity.
In the case of this compound, ring-opening would lead to a homoenolate or a related intermediate. The subsequent attack by a nucleophile would likely be directed to one of the two carbons of the former cyclopropane ring. The presence of the methoxyethyl substituent would introduce electronic and steric biases that could favor attack at one position over the other, a factor that can be exploited in synthetic design.
Catalytic Cycles and Their Determinants
The transformations of this compound are often reliant on catalysis to proceed efficiently and selectively. Both transition metal catalysts and acid/base catalysis play pivotal roles in activating the cyclopropanol ring and guiding the reaction pathway.
Role of Transition Metal Catalysts in Activation and Transformation
Transition metals are instrumental in the activation of the C-C bonds of cyclopropanes, a process that is otherwise challenging. wikipedia.org The high strain energy of the cyclopropane ring makes it susceptible to oxidative addition to a low-valent transition metal center, leading to the formation of a metallacyclobutane intermediate. wikipedia.org This C-C bond activation is a key step in many transformations of cyclopropanols.
For cyclopropanols, the presence of the hydroxyl group offers a handle for the catalyst to coordinate, directing the oxidative addition to the proximal C1-C2 bond. This directed cleavage leads to the formation of a metallahomoenolate, a versatile intermediate that can undergo a variety of subsequent reactions. The unique bonding and structural properties of cyclopropanes make them more readily functionalized in transition-metal-catalyzed cross-couplings compared to other saturated carbocycles. nih.gov
A variety of transition metals, including palladium, rhodium, nickel, and iron, have been shown to be effective in catalyzing reactions of cyclopropanols and related compounds. researchgate.netnih.govresearchgate.net These catalysts can promote cross-coupling reactions, cycloadditions, and rearrangements, demonstrating the versatility of this approach. nih.govnih.gov
Table 1: Transition Metals in Cyclopropane Activation
| Transition Metal | Typical Catalytic Role | Key Intermediates |
|---|---|---|
| Palladium (Pd) | Cross-coupling, Cycloadditions | π-Allyl complexes, Metallacyclobutanes |
| Rhodium (Rh) | C-C bond activation, Cycloadditions | Metallacyclobutanes, Metalloenamines |
| Nickel (Ni) | Cross-coupling, Cycloadditions | Metallacyclobutanes, Nickeladihydropyrans |
This table illustrates the general roles of various transition metals in the activation of cyclopropane rings, which is applicable to the transformations of this compound.
Influence of Ligand Design on Reactivity and Selectivity
The ligands coordinated to the transition metal center play a crucial role in modulating its catalytic activity and selectivity. The electronic and steric properties of the ligand can influence the rate of reaction, the stability of intermediates, and the stereochemical and regiochemical outcome of the transformation.
In palladium-catalyzed reactions, for example, the choice of phosphine (B1218219) ligand can significantly impact the course of the reaction. nih.gov Similarly, in rhodium-catalyzed cyclopropanations, the development of specific ligands has been shown to enable diastereoselective annulations.
The design of bidentate and polydentate ligands has been a particularly fruitful area of research. For instance, terpyridine (tpy) has been identified as a highly effective ligand in certain transformations of cyclopropyl (B3062369) ketones, leading to high yields and stereoselectivity. chemrxiv.org The ability of the ligand to cooperate with the metal center is a key principle in achieving challenging transformations. This "ligand-metal cooperation" can enable net ring-opening C-C activation and difunctionalization of cyclopropyl ketones. chemrxiv.org
Table 2: Representative Ligand Effects in Cyclopropane Transformations
| Catalyst System | Ligand Type | Observed Effect |
|---|---|---|
| Pd / Triphenylphosphine | Monodentate Phosphine | Influences regioselectivity of nucleophilic attack |
| Rh / Chiral Bisphosphine | Chiral Bidentate | Enables enantioselective cyclopropanations |
| Ni / NHC Ligands | N-Heterocyclic Carbene | Formation of nickeladihydropyran intermediates |
This table provides examples of how different ligand types can influence the outcome of transition metal-catalyzed reactions involving cyclopropane derivatives.
Acid/Base Catalysis Mechanisms
In addition to transition metal catalysis, acid or base catalysis can also play a significant role in the transformations of this compound. The mechanism often involves the formation of a homoenolate equivalent, a key reactive intermediate.
Under basic conditions, the hydroxyl proton of the cyclopropanol can be removed to generate a cyclopropoxide. This species can then undergo ring-opening to form a β-keto carbanion, which is a homoenolate anion. This highly nucleophilic intermediate can then react with a variety of electrophiles.
Under acidic conditions, the hydroxyl group can be protonated, turning it into a good leaving group (water). Departure of water can lead to the formation of a cyclopropyl cation, which is highly unstable and readily undergoes rearrangement. Alternatively, acid catalysis can facilitate the tautomerization of the cyclopropanol to a β-ketone.
In some instances, acid or base catalysis can work in concert with transition metal catalysis. For example, a base can be used to deprotonate the cyclopropanol to facilitate its coordination to the metal center. Conversely, a Lewis acid can be employed to activate a carbonyl group for nucleophilic attack by a metallahomoenolate intermediate. The formation of enolate intermediates through deprotonation at the β-carbon is a proposed mechanistic step in some enzymatic transformations that mimic this reactivity. researchgate.net
Theoretical and Computational Studies on 1 2 Methoxyethyl Cyclopropan 1 Ol
Quantum Mechanical (QM) Calculations for Electronic Structure and Bonding
Quantum mechanical calculations are indispensable tools for understanding the intrinsic properties of a molecule like 1-(2-Methoxyethyl)cyclopropan-1-ol (B6148394). Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and particularly Density Functional Theory (DFT) are employed to model its geometry, electron distribution, and energetics.
The cyclopropane (B1198618) ring is characterized by significant ring strain, a consequence of its compressed C-C-C bond angles (60°) compared to the ideal tetrahedral angle (109.5°) and the eclipsing interactions of its hydrogen atoms. masterorganicchemistry.com This inherent strain is a dominant factor in its chemical behavior, making it susceptible to ring-opening reactions. masterorganicchemistry.com The total strain energy of the parent cyclopropane is approximately 27.6 kcal/mol. masterorganicchemistry.com
The strain energy of a substituted cyclopropane can be estimated computationally by using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved, allowing for a direct calculation of the strain energy by canceling out other energetic contributions. nih.gov For this compound, the substitution at a single carbon atom is expected to slightly alter the total ring strain compared to the parent cyclopropane. The presence of substituents can influence the C-C bond lengths and angles within the ring. For instance, studies on methyl-substituted cyclopropanes have shown that the strain energy can range from 117.0 kJ/mol (27.9 kcal/mol) for 1,1-dimethylcyclopropane (B155639) to 146.1 kJ/mol (34.9 kcal/mol) for hexamethylcyclopropane, indicating that steric and electronic effects of substituents play a role. nih.gov
A theoretical study would likely predict a ring strain energy for this compound that is comparable to other monosubstituted or 1,1-disubstituted cyclopropanes. The primary contributors remain angle strain and torsional strain, with the substituents modifying the strain slightly through steric and electronic interactions.
Table 1: Comparison of Calculated Ring Strain Energies
| Compound | Calculated Strain Energy (kcal/mol) | Key Contributing Factors |
|---|---|---|
| Cyclopropane | 27.6 masterorganicchemistry.com | Angle Strain, Torsional Strain |
| 1,1-Dimethylcyclopropane | 27.9 nih.gov | Angle Strain, Torsional Strain, Steric Interactions |
| This compound | Estimated ~28-30 | Angle Strain, Torsional Strain, Electronic Effects of Substituents |
Note: The value for this compound is an estimation based on data from analogous substituted cyclopropanes.
The this compound molecule has two key substituents on the C1 carbon of the cyclopropane ring: a hydroxyl (-OH) group and a methoxyethyl (-CH₂CH₂OCH₃) group. Computational analysis, particularly through methods like Natural Bond Orbital (NBO) analysis, can elucidate the electronic influence of these groups.
Inductive Effects: Both the hydroxyl and the methoxyethyl groups are electron-withdrawing via the inductive effect (-I) due to the electronegativity of the oxygen atoms. This effect would polarize the C1-C2 and C1-C3 bonds of the cyclopropane ring, drawing electron density away from the ring and towards the C1 carbon and its substituents.
Intramolecular Interactions: The methoxyethyl group introduces conformational flexibility. Quantum mechanical calculations can explore the potential for intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the ether oxygen of the methoxyethyl side chain. Such an interaction would stabilize certain conformers and could influence the molecule's reactivity by altering the availability and acidity of the hydroxyl proton. Conformational analysis would be performed to identify low-energy structures and the energy barriers between them. rsc.orgnih.gov
DFT-assisted spectroscopy studies on other substituted systems have shown that even subtle electronic effects can be quantified and understood through a combination of high-level calculations and experimental data. rsc.org For this compound, these calculations would be crucial for predicting its behavior in chemical reactions.
Density Functional Theory (DFT) Investigations of Reaction Pathways
DFT is a powerful and widely used method for investigating reaction mechanisms. scilit.comrsc.org It allows for the mapping of potential energy surfaces, the identification of transition states and intermediates, and the calculation of activation energies, thereby providing a detailed picture of how a reaction proceeds.
A key transformation for cyclopropanols is acid-catalyzed ring-opening. nih.gov DFT calculations can be used to model this process for this compound. The reaction would likely proceed via protonation of the hydroxyl group, followed by the cleavage of a C-C bond of the ring.
A transition state (TS) calculation would locate the structure corresponding to the maximum energy point along the reaction coordinate between the protonated reactant and the ring-opened intermediate. researchgate.net A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking of the C-C bond). acs.org For the ring-opening of the protonated this compound, two distinct transition states for the cleavage of the C1-C2 versus the C2-C3 bond could be located and their energies compared to predict the preferred pathway.
By calculating the energies of the reactant, transition states, intermediates, and products, a complete energetic profile (or reaction coordinate diagram) can be constructed. researchgate.netnih.gov For this compound, several pathways could be investigated:
Acid-Catalyzed Ring-Opening: Protonation of the hydroxyl group creates a good leaving group (water). The subsequent cleavage of a C-C bond is driven by the relief of ring strain. libretexts.org This would lead to a β-ketocarbocation intermediate. The energetic profile would show the energy barrier for this ring-opening step.
Radical Ring-Opening: Homolytic cleavage of the O-H bond, potentially initiated by a radical initiator, would form an alkoxy radical. This can undergo rapid β-scission (ring-opening) to form a carbon-centered radical. nih.gov DFT can model the energies of these radical species and the transition state for the ring-opening.
Rearrangements: The initial ring-opened carbocation could undergo subsequent rearrangements, such as hydride or alkyl shifts, leading to more stable intermediates. The energy barriers for these rearrangements can also be calculated using DFT.
These energetic profiles are crucial for understanding reaction kinetics (the height of the activation barriers) and thermodynamics (the relative energies of reactants and products).
When a substituted cyclopropane undergoes a ring-opening reaction, questions of regioselectivity and stereoselectivity arise. Computational models are highly effective at predicting these outcomes. rsc.orgnih.gov
Regioselectivity: In the acid-catalyzed ring-opening of this compound, the initial cleavage can occur at either the C1-C2 or C1-C3 bond. However, due to the substitution at C1, these bonds are not equivalent to the C2-C3 bond. The most likely cleavage will be of the C1-C2 or C1-C3 bond, as this leads to a tertiary carbocation stabilized by the oxygen of the resulting ketone (a β-ketocarbocation). After ring-opening, a nucleophile can attack. In an unsymmetrical system, the site of attack is critical. The regioselectivity of nucleophilic attack on the ring-opened intermediate would be determined by the relative stability of the possible transition states. DFT calculations can predict whether the nucleophile will add at the carbonyl carbon or the distal carbon of the opened chain by comparing the activation energies for each path. This is analogous to the regioselectivity observed in the acid-catalyzed opening of unsymmetrical epoxides, where the nucleophile attacks the more substituted carbon due to the development of partial positive charge at that position in the transition state. libretexts.org
Stereoselectivity: The stereochemical outcome of reactions can also be predicted. For instance, if the ring-opening and subsequent nucleophilic attack occur in a concerted or near-concerted fashion, a specific stereochemical relationship between the existing substituents and the new one will be established. DFT can model the different stereoisomeric transition states to predict which product will be favored.
Table 2: Predicted Regiochemical Outcomes for Ring-Opening of this compound
| Reaction Condition | Proposed Intermediate | Predicted Site of Nucleophilic Attack | Rationale |
|---|---|---|---|
| Acid-Catalyzed (e.g., H₂O/H⁺) | β-Ketocarbocation | Carbonyl Carbon (after tautomerization) or distal carbon | Governed by the stability of the transition state leading to different products. libretexts.org |
Molecular Dynamics Simulations
There are no available records of molecular dynamics (MD) simulations having been performed on this compound in the reviewed scientific literature. MD simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For a molecule like this compound, such simulations could theoretically provide valuable insights into:
Conformational Analysis: Identifying the most stable three-dimensional arrangements of the molecule in different environments. The flexibility of the methoxyethyl side chain and its interaction with the cyclopropanol (B106826) ring would be of particular interest.
Solvation Effects: Understanding how the molecule interacts with various solvents at a microscopic level, which can influence its reactivity and physical properties.
Intramolecular Interactions: Probing the nature and strength of non-covalent interactions, such as hydrogen bonding (if applicable in a given state) and van der Waals forces, which dictate the molecule's structure and behavior.
Without such studies, the dynamic behavior and conformational landscape of this compound remain unexplored from a computational standpoint.
Computational Prediction of Spectroscopic Properties
There is no published research detailing the computational prediction of advanced spectroscopic properties for this compound. While basic spectral data (like ¹H NMR and ¹³C NMR) are used for routine identification, in-depth computational studies that predict and analyze these spectra are lacking. Such computational work, often employing quantum mechanical methods like Density Functional Theory (DFT), would be instrumental in:
Validating Experimental Data: Comparing predicted spectra with experimentally obtained spectra to confirm the structural assignment of the molecule.
Assigning Spectral Peaks: Assisting in the unambiguous assignment of complex spectral signals to specific atoms or functional groups within the molecule.
Investigating Electronic and Vibrational Properties: Predicting properties such as infrared (IR) and Raman vibrational frequencies, which correspond to the molecule's vibrational modes, and UV-Vis electronic transitions.
The absence of these computational studies means that a deeper, theoretical understanding of the spectroscopic characteristics of this compound is yet to be established.
Applications of 1 2 Methoxyethyl Cyclopropan 1 Ol in Complex Molecule Synthesis
Role as a Three-Carbon (C3) Synthon in Organic Synthesis
At the heart of its synthetic utility, 1-(2-Methoxyethyl)cyclopropan-ol and related cyclopropanols function as potent three-carbon (C3) synthons. The inherent ring strain of the cyclopropane (B1198618) ring, estimated to be around 50 kcal/mol, makes it susceptible to ring-opening reactions under various conditions. acs.org This ring-opening process effectively unmasks a three-carbon chain that can be incorporated into larger molecular frameworks.
The presence of the hydroxyl group on the cyclopropane ring is crucial for its reactivity. This hydroxyl group can be activated, for instance, by protonation or coordination to a Lewis acid, which facilitates the cleavage of one of the adjacent carbon-carbon bonds within the ring. uni-regensburg.dersc.org This process generates a reactive intermediate, often a homoenolate equivalent or a related species, which can then engage in a variety of bond-forming reactions. The 2-methoxyethyl substituent can influence the reactivity and solubility of the molecule but does not fundamentally alter its core function as a C3 synthon.
Utility in the Construction of Functionalized Carbon Skeletons
The ability of 1-(2-Methoxyethyl)cyclopropan-1-ol (B6148394) to act as a C3 synthon has been harnessed to construct a range of important functionalized carbon skeletons, including γ-ketoesters, γ-amino carbonyl compounds, and ring-expanded cyclic systems.
Synthesis of γ-Ketoesters via Ring-Opening Carbonylation
The ring-opening of cyclopropanols in the presence of carbon monoxide and a suitable transition metal catalyst, such as palladium, provides a direct route to γ-ketoesters. While specific examples utilizing this compound are not prevalent in the literature, the general transformation is well-established for other substituted cyclopropanols. nih.gov In this process, the palladium catalyst facilitates the insertion of carbon monoxide into one of the C-C bonds of the cyclopropane ring, followed by the addition of an alcohol to yield the corresponding ester. This methodology offers a powerful way to access γ-ketoesters, which are valuable intermediates in the synthesis of various pharmaceuticals and natural products. asianpubs.org
A general representation of this transformation is shown below:
| Starting Material | Reagents and Conditions | Product |
| Substituted Cyclopropanol (B106826) | CO, Pd catalyst, Alcohol | γ-Ketoester |
This reaction highlights the synthetic potential of cyclopropanols as precursors to linear carbonyl compounds with a defined regiochemistry.
Formation of γ-Amino Carbonyl Compounds via Homo-Mannich Reactions
The reaction of cyclopropanols with imines or iminium ions, known as the homo-Mannich reaction, is a powerful method for the synthesis of γ-amino carbonyl compounds. nih.gov This reaction leverages the cyclopropanol as a homoenolate equivalent, which, upon activation by a Lewis acid or a transition metal, undergoes ring-opening and adds to the electrophilic imine carbon. nih.govspringernature.com This transformation is particularly valuable as γ-amino carbonyl moieties are common structural motifs in a wide range of biologically active molecules, including alkaloids. nih.govnih.gov
The general scheme for the homo-Mannich reaction is as follows:
| Reactant 1 | Reactant 2 | Product |
| Substituted Cyclopropanol | Imine/Iminium Ion | γ-Amino Carbonyl Compound |
This reaction has been successfully applied in the synthesis of complex alkaloids, demonstrating the robustness and utility of cyclopropanols as key building blocks. nih.govx-mol.com
Generation of Ring-Expanded Products (e.g., Cyclobutanones, Seven-Membered Rings)
The strained nature of the cyclopropane ring in this compound and its derivatives allows for their use in ring-expansion reactions to generate larger cyclic systems. For instance, the rearrangement of 1-alkynyl cyclopropanols catalyzed by gold(I) complexes can lead to the formation of substituted cyclopentanones. nih.govacs.org Similarly, reactions of cyclopropanone (B1606653) surrogates with sulfur ylides can provide access to cyclobutanones through a formal [3+1] cycloaddition. acs.org
Furthermore, intramolecular cross-coupling reactions of cyclopropanols with tethered aryl or alkenyl halides have been shown to be an effective method for the construction of seven-membered rings. nih.gov Palladium-catalyzed cascade reactions involving vinylcyclopropanes and salicylaldehydes have also been developed to synthesize benzoxepins, which are seven-membered heterocyclic rings. nih.gov These ring-expansion strategies provide a unique and powerful entry into cyclic systems that can be challenging to synthesize using traditional methods.
Strategic Intermediate in Total Synthesis
The diverse reactivity of cyclopropanols has made them valuable intermediates in the total synthesis of complex natural products, including alkaloids and terpenoids.
Incorporation into Natural Product Synthesis (e.g., Alkaloids, Terpenoids)
The homo-Mannich reaction of cyclopropanols has been a cornerstone in the synthesis of various alkaloid families. nih.gov For example, this strategy has been employed to construct the core structures of sarpagine, koumine, ibophyllidine, Aspidosperma, Melodinus, and Kopsia alkaloids. nih.govx-mol.com The ability to form key nitrogen-containing heterocyclic rings in a stereocontrolled manner makes this methodology highly attractive for the synthesis of these intricate molecules.
While direct applications of this compound in terpenoid synthesis are not widely documented, the general utility of cyclopropane-containing building blocks in this area is well-established. marquette.edunih.gov The cyclopropane motif itself is present in numerous natural products, and synthetic strategies often involve the creation or manipulation of this three-membered ring. marquette.edursc.orgrsc.org The unique reactivity of cyclopropanols makes them potential precursors for introducing key structural elements found in terpenoids.
Precursor for Advanced Pharmaceutical Intermediates (Focus on Synthetic Route)
While specific, documented synthetic routes starting from this compound to produce advanced pharmaceutical intermediates are not extensively reported in publicly available literature, the utility of structurally similar 1-alkylcyclopropanols as key intermediates is well-established. The strategic placement of the cyclopropanol moiety allows for its transformation into various functional groups, which are integral to the core scaffolds of many pharmaceutical agents. The reactivity of the strained three-membered ring, particularly its propensity for ring-opening reactions, makes it a valuable synthon.
The general strategy involves the use of the cyclopropanol as a masked homoenolate equivalent. Under specific reaction conditions, the cyclopropane ring can be opened to reveal a reactive intermediate that can then be further functionalized. For instance, the acid- or base-catalyzed ring opening of 1-alkylcyclopropanols can lead to the formation of β-functionalized ketones or their derivatives. This transformation is particularly useful in the construction of carbon chains with specific substitution patterns that are common in drug molecules.
To illustrate the potential synthetic pathways, one can consider the analogous reactions of other 1-substituted cyclopropanols. For example, the treatment of a 1-alkylcyclopropanol with an electrophile can trigger a ring-opening cascade to afford a more complex, acyclic structure. This approach is highly valuable in drug discovery campaigns where the rapid generation of diverse molecular scaffolds is essential.
The following table outlines a representative, albeit analogous, synthetic transformation of a 1-alkylcyclopropanol to a functionalized ketone, a common structural motif in pharmaceuticals.
| Reaction Step | Reagents and Conditions | Intermediate/Product | Typical Yield (%) |
| 1. Activation of Cyclopropanol | Lewis Acid (e.g., BF₃·OEt₂) or Brønsted Acid (e.g., HCl) in an appropriate solvent (e.g., CH₂Cl₂) | Oxonium ion intermediate | - |
| 2. Ring Opening | Rearrangement of the oxonium ion | Carbocationic intermediate | - |
| 3. Nucleophilic Quench/Rearrangement | Trapping with a nucleophile or subsequent rearrangement | β-Substituted ketone | 60-90 |
This table represents a generalized pathway for 1-alkylcyclopropanols and serves as an illustrative example of the potential transformations of this compound.
Development of New Synthetic Methodologies Utilizing Cyclopropanol Reactivity
The unique chemical reactivity of the cyclopropanol group, primarily driven by the release of ring strain, has been the basis for the development of novel synthetic methodologies. nih.gov These methods often leverage the facile cleavage of the C1-C2 bond of the cyclopropane ring to generate reactive intermediates that would be difficult to access through other means. The reactivity of cyclopropanols as versatile intermediates and valuable C3 building blocks in organic synthesis has garnered significant interest. rsc.org
One of the most explored areas is the use of cyclopropanols in ring-opening/cyclization cascade reactions. nih.gov In these reactions, the initial opening of the cyclopropane ring generates a reactive species that can then participate in an intramolecular cyclization to form a new, often more complex, ring system. The nature of the substituent at the 1-position of the cyclopropanol, such as the 2-methoxyethyl group in the title compound, can influence the stability of the intermediates and the outcome of the reaction.
Transition metal-catalyzed reactions have also emerged as a powerful tool to control the reactivity of cyclopropanols. rsc.org Metals such as palladium, rhodium, and copper can coordinate to the hydroxyl group and facilitate the ring opening under mild conditions, allowing for a high degree of chemo- and regioselectivity. For example, the palladium-catalyzed reaction of a 1-alkylcyclopropanol with an aryl halide could potentially lead to the formation of a cross-coupled product, a valuable transformation in medicinal chemistry.
The development of radical-mediated ring-opening reactions of cyclopropanols has further expanded their synthetic utility. nih.gov The homolytic cleavage of the O-H bond, followed by β-scission of the cyclopropane ring, generates a carbon-centered radical that can participate in a variety of subsequent reactions, including additions to alkenes and alkynes.
The table below summarizes some of the key synthetic methodologies developed based on the reactivity of 1-substituted cyclopropanols, which are applicable to this compound.
| Methodology | Key Transformation | Catalyst/Reagent | Resulting Structure |
| Acid/Base-Catalyzed Ring Opening | Homoenolate chemistry | H⁺ or OH⁻ | β-Functionalized ketones |
| Transition Metal-Catalyzed Cross-Coupling | Ring-opening and C-C bond formation | Pd, Rh, Cu complexes | Arylated or vinylated ketones |
| Radical Ring-Opening/Cyclization | Generation of a radical intermediate followed by cyclization | Radical initiator (e.g., AIBN) | Cyclic compounds |
| Photochemical Reactions | Light-induced ring opening | UV light | Unsaturated ketones |
This table provides an overview of general synthetic methods utilizing the reactivity of 1-substituted cyclopropanols.
Future Directions in 1 2 Methoxyethyl Cyclopropan 1 Ol Research
Exploration of Novel Catalytic Systems for Enantioselective Synthesis
The synthesis of enantioenriched cyclopropanes and their derivatives is a critical goal for applications in pharmaceuticals and materials science. dicp.ac.cnprinceton.edu While methods for creating racemic 1-(2-Methoxyethyl)cyclopropan-1-ol (B6148394) may be accessible through established routes like the Kulinkovich reaction, the development of catalytic, enantioselective methods is a key future objective. rsc.org Research will likely focus on several promising catalytic platforms:
Chiral Transition Metal Catalysis: Systems employing chiral ligands on metals like rhodium, copper, and palladium are at the forefront of asymmetric cyclopropanation. acs.orgresearchgate.net Future work could involve screening chiral-at-metal Rh(III) complexes or copper complexes with bespoke chiral diketone ligands for the asymmetric synthesis of the target molecule. acs.orgresearchgate.net
Organocatalysis: Chiral amines, such as diarylprolinol silyl (B83357) ethers, can activate α,β-unsaturated aldehydes to participate in enantioselective cyclopropanation reactions with stabilized ylides. princeton.edu Designing a synthetic route where an unsaturated precursor is cyclopropanated via organocatalysis represents a viable metal-free strategy.
Biocatalysis: Engineered enzymes, particularly heme-containing proteins like myoglobin (B1173299) and cytochrome P450, have emerged as powerful catalysts for highly stereoselective cyclopropanations. nih.govrochester.edunih.gov Developing an engineered myoglobin variant or identifying a suitable bacterium, such as a strain of Rhodococcus erythropolis, could enable the highly selective synthesis of one enantiomer of this compound from a corresponding ketone precursor. rochester.edutudelft.nl
| Catalyst Type | Example Catalyst/System | Potential Approach for Target Molecule | Anticipated Advantage |
|---|---|---|---|
| Chiral Transition Metal | Λ-Rh1 (Chiral-at-metal Rh(III) complex) acs.org | Asymmetric cyclopropanation of a methoxyethyl-substituted vinyl ketone. | High efficiency and turnover numbers. acs.org |
| Organocatalysis | Chiral Diarylprolinol Silyl Ether princeton.edu | Michael-initiated ring closure (MIRC) of a brominated compound with a methoxyethyl-substituted enal. | Metal-free, potentially lower toxicity. princeton.edu |
| Biocatalysis | Engineered Myoglobin (e.g., Mb(H64V)) rochester.edu | Asymmetric reduction of a precursor ketone or cyclopropanation of an alkene. rochester.edutudelft.nl | Exceptional diastereo- and enantioselectivity (up to >99% ee). rochester.edunih.gov |
Unveiling New Reactivity Modes and Rearrangements
The high ring strain of cyclopropanols makes them susceptible to a variety of ring-opening reactions and rearrangements, often proceeding through homoenolate or radical intermediates. acs.orgnih.gov The this compound scaffold is an ideal platform to explore how substituents can direct these transformations.
Donor-Acceptor Reactivity: The hydroxyl group acts as a donor, activating the cyclopropane (B1198618). Research into how Lewis or Brønsted acids catalyze reactions with this specific substrate could reveal new pathways. For instance, treatment with GaCl₃ has been shown to make donor-acceptor cyclopropanes react as 1,2- or 1,4-dipoles, a departure from classical 1,3-dipole reactivity. nih.govresearchgate.net The methoxy (B1213986) group's interaction with the Lewis acid could further modulate this reactivity.
Rearrangements: Cyclopropanols are known to undergo rearrangements like the Cloke-Wilson and semipinacol rearrangements to form five-membered rings or expanded ketones, respectively. rsc.orgacs.org Future studies would investigate the thermal, acid-catalyzed, or metal-mediated rearrangement of this compound. The methoxyethyl side chain could potentially be leveraged to direct or participate in these rearrangements, leading to novel heterocyclic or carbocyclic structures. For example, a gold(I)-catalyzed rearrangement, which is known to proceed through allene (B1206475) intermediates with related substrates, could yield unique products. nih.gov
| Reaction Type | Typical Reagent/Condition | Potential Product from this compound | Reference Concept |
|---|---|---|---|
| Lewis Acid-Catalyzed Ring Opening | TiCl₄, GaCl₃ | β- or γ-functionalized ketones via reaction with nucleophiles. | nih.govrsc.org |
| Semipinacol Rearrangement | Acid or Base | A substituted cyclobutanone. | acs.org |
| Cloke-Wilson Type Rearrangement | Thermal or Lewis Acid | A substituted dihydrofuran derivative. | rsc.org |
| Oxidative Ring Opening | Manganese or Copper catalysts | δ-ketoesters or γ-butyrolactones. | nih.gov |
Integration into Cascades and Domino Reactions for Increased Synthetic Efficiency
A major goal in modern synthesis is to build molecular complexity rapidly. Cascade or domino reactions, where a single event triggers a sequence of bond-forming transformations, are ideal for this purpose. The ring-opening of a cyclopropanol (B106826) is an excellent initiating step for such sequences. acs.org
Future work will focus on designing systems where the ring-opening of this compound leads to a reactive intermediate that is immediately trapped in a subsequent intramolecular reaction. For example, organocatalytic activation could generate a donor-acceptor cyclopropane that undergoes ring opening and a subsequent aza-Michael/aldol domino reaction to build complex heterocyclic scaffolds in one pot. nih.govresearchgate.net The methoxyethyl group could serve as a tether or a directing group in these cascades, enabling the synthesis of unique polycyclic systems that would be difficult to access otherwise. Research in this area could uncover new routes to valuable structures like indenones and fluorenones from cyclopropyl (B3062369) ketone precursors. acs.org
Advanced Computational Modeling for Predictive Synthesis Design
As synthetic chemistry becomes more complex, computational tools like Density Functional Theory (DFT) are indispensable for predicting reaction outcomes and understanding mechanisms. rsc.org For this compound, computational modeling will be a critical component of future research.
Key areas for computational investigation include:
Mechanism Elucidation: DFT calculations can map the potential energy surfaces for ring-opening reactions under different catalytic conditions (e.g., phosphine-catalyzed vs. acid-catalyzed), identifying the most likely reaction pathways and transition states. rsc.orgpsu.edu
Predicting Stereoselectivity: When using chiral catalysts, computational models can help explain the origin of enantioselectivity by modeling the catalyst-substrate transition states. acs.org This predictive power can guide the design of more effective catalysts for the synthesis of the target molecule.
Exploring Novel Reactivity: Theoretical calculations can probe hypothetical reaction pathways that may not be intuitive, potentially uncovering new types of rearrangements or cycloadditions. researchgate.net This synergy between computational prediction and experimental validation accelerates discovery.
| Computational Method | Property to be Predicted/Studied | Potential Impact on Research |
|---|---|---|
| Density Functional Theory (DFT) | Reaction mechanism and activation energies. rsc.orgpsu.edu | Rationalize observed product distributions and identify kinetic vs. thermodynamic products. |
| Transition State Modeling | Origin of enantioselectivity with chiral catalysts. acs.org | Guide the design of new, more selective catalysts and ligands. |
| Molecular Dynamics (MD) | Conformational preferences of the methoxyethyl side chain. | Understand how the substituent may direct reactions through chelation or steric hindrance. |
Sustainable and Green Chemistry Approaches to Cyclopropanol Synthesis and Transformation
Modern chemical synthesis places a strong emphasis on sustainability. thieme-connect.demdpi.com Future research on this compound will undoubtedly incorporate green chemistry principles.
Alternative Energy Sources: Techniques like mechanochemistry (ball-milling) and visible-light photocatalysis offer alternatives to traditional heating, often leading to solvent-free or more efficient reactions. rsc.orgresearchgate.netrsc.org A mechanochemical Simmons-Smith type reaction could provide a green route to the cyclopropane ring. rsc.orgrsc.org
Benign Reagents and Catalysts: Biocatalysis, as mentioned earlier, is a cornerstone of green chemistry, using water as a solvent and operating under mild conditions. nih.govutdallas.edu Additionally, developing reactions that proceed via hydrogen-borrowing catalysis could provide a sustainable method for the α-cyclopropanation of ketones to access related structures. nih.gov
Atom Economy: Designing cascade reactions (Section 7.3) inherently improves atom economy by converting a simple starting material into a complex product with minimal waste. The focus will be on transformations that maximize the incorporation of atoms from the reactants into the final product.
Q & A
Q. What are the key synthetic routes for 1-(2-Methoxyethyl)cyclopropan-1-ol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of cyclopropanol derivatives typically involves cyclopropanation of allylic alcohols or ketones. For this compound, a plausible route could involve:
- Step 1: Synthesis of a precursor ketone (e.g., 2-methoxyethyl vinyl ketone) via nucleophilic substitution or oxidation of a corresponding alcohol.
- Step 2: Cyclopropanation using a Simmons-Smith reagent (e.g., CH₂I₂/Zn-Cu) or transition-metal catalysis (e.g., Rh₂(OAc)₄) to form the cyclopropane ring .
- Critical Factors: Solvent polarity (e.g., THF vs. DCM), temperature (−20°C to room temperature), and stoichiometric ratios of reagents significantly impact stereoselectivity and yield. For example, excess Zn-Cu in Simmons-Smith reactions may reduce side products .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify the cyclopropane ring (characteristic δ 0.5–2.0 ppm for ring protons; δ 10–25 ppm for carbons). The methoxyethyl group’s ether oxygen (δ 3.2–3.5 ppm for CH₂O) and hydroxyl proton (δ 1.5–2.5 ppm, broad) should be resolved .
- IR Spectroscopy: Confirm the hydroxyl group (broad peak ~3200–3600 cm⁻¹) and methoxy C-O stretch (~1100 cm⁻¹).
- Mass Spectrometry (MS): Look for molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of –OCH₂CH₂OH or cyclopropane ring cleavage) .
- Purity Assessment: Use HPLC with a C18 column and UV detection (λ = 210–254 nm) to quantify impurities .
Q. What are the stability profiles of this compound under acidic/basic conditions?
Methodological Answer: Cyclopropanols are prone to ring-opening under strong acids/bases. To assess stability:
- Acidic Conditions: Expose the compound to HCl (0.1–1 M) in THF/H₂O at 25–50°C. Monitor via TLC or GC-MS for decomposition products (e.g., allylic alcohols or ketones) .
- Basic Conditions: Test in NaOH (0.1–1 M) at room temperature. Cyclopropanols may undergo base-catalyzed rearrangements, forming conjugated carbonyl compounds .
- Stabilizers: Add radical scavengers (e.g., BHT) to mitigate oxidative degradation during storage .
Advanced Research Questions
Q. How does the methoxyethyl substituent influence the compound’s regioselectivity in nucleophilic addition reactions?
Methodological Answer: The electron-donating methoxy group alters electronic and steric environments:
- Electronic Effects: Methoxyethyl enhances electron density at the cyclopropane ring, directing nucleophiles (e.g., Grignard reagents) to less substituted positions.
- Steric Effects: The substituent’s bulk may favor reactions at the less hindered cyclopropane carbon.
- Experimental Design: Compare reaction outcomes with analogs (e.g., 1-ethylcyclopropan-1-ol vs. This compound) using kinetic studies and DFT calculations .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450). The methoxyethyl group’s polarity may influence hydrogen bonding with active sites .
- QSAR Modeling: Train models on cyclopropanol derivatives with known bioactivity data to predict IC₅₀ values for targets like kinases or GPCRs .
- Validation: Cross-check predictions with in vitro assays (e.g., enzyme inhibition assays using fluorescence-based readouts) .
Q. How can researchers resolve contradictory data on the compound’s reactivity in oxidation studies?
Methodological Answer: Discrepancies may arise from solvent effects or catalyst choice. Systematic approaches include:
- Solvent Screening: Test oxidation with KMnO₄ in polar (H₂O) vs. nonpolar (toluene) solvents. Polar solvents may stabilize transition states, altering product ratios .
- Catalyst Comparison: Evaluate metal catalysts (e.g., RuO₂ vs. MnO₂) for selectivity toward ketone vs. carboxylic acid formation .
- Kinetic Isotope Effects (KIE): Use deuterated analogs to identify rate-determining steps and validate mechanisms .
Q. What are the safety and handling protocols for this compound in laboratory settings?
Methodological Answer: While specific toxicity data is limited, general precautions for cyclopropanols apply:
Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate the compound’s metabolic pathways?
Methodological Answer:
- Synthesis of Labeled Analog: Incorporate ¹³C at the cyclopropane ring via labeled precursors (e.g., ¹³C-CH₂I₂ in Simmons-Smith reactions) .
- Tracing Metabolism: Administer the labeled compound to cell cultures or model organisms. Analyze metabolites via LC-MSⁿ to identify hydroxylation or ring-opening products .
- Kinetic Profiling: Use ²H labeling to study isotope effects on enzyme-catalyzed reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
